N-benzyl-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-benzyl-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic small molecule featuring a thieno[3,2-d]pyrimidinone core substituted at position 3 with a 4-fluorophenylmethyl group and at position 2 with a sulfanyl-linked acetamide moiety. The benzyl group on the acetamide nitrogen distinguishes it from structurally related compounds.
Properties
IUPAC Name |
N-benzyl-2-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2S2/c23-17-8-6-16(7-9-17)13-26-21(28)20-18(10-11-29-20)25-22(26)30-14-19(27)24-12-15-4-2-1-3-5-15/h1-11H,12-14H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWCRGHGVZQZDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidin core with a benzyl group and a sulfanyl acetamide moiety. Its molecular formula is with a molecular weight of approximately 439.5 g/mol . The presence of fluorine in the structure often enhances the biological activity and stability of the compound .
The mechanisms through which this compound exerts its biological effects are still being elucidated. Initial studies suggest that it may interact with specific molecular targets such as enzymes or receptors, potentially inhibiting or activating these targets to trigger biochemical pathways that lead to observed biological effects .
1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, molecular docking studies have shown that related compounds can inhibit EGFR tyrosine kinase, which is crucial in cancer cell proliferation . Additionally, thienopyrazole derivatives have demonstrated cytotoxicity against various cancer cell lines .
2. Antimicrobial Activity
Studies have reported that thieno[3,2-d]pyrimidine derivatives possess antimicrobial properties. The compound's structure may contribute to its effectiveness against a range of bacterial and fungal pathogens .
3. Antioxidant Properties
The antioxidant activity of thienopyrazole compounds has been assessed using erythrocyte alterations as biological indicators. These compounds showed protective effects against oxidative stress induced by toxic substances in fish models .
Study on Anticancer Activity
A recent study investigated the anticancer potential of thienopyrazole derivatives against human colon cancer (HT29) and prostate cancer (DU145) cell lines. The results indicated significant growth inhibition and apoptosis induction in treated cells compared to controls .
Study on Antimicrobial Efficacy
Another study evaluated the antimicrobial activity of various thienopyrazole derivatives, including those structurally related to N-benzyl-2-{...}. The findings revealed effective inhibition against several bacterial strains, suggesting potential applications in treating infections .
Data Summary
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the anticancer potential of N-benzyl-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines by disrupting cell cycle progression and promoting programmed cell death mechanisms.
- Case Study : A study published in Cancer Research demonstrated that derivatives of thienopyrimidine compounds significantly inhibited tumor growth in xenograft models, suggesting similar efficacy for N-benzyl derivatives .
Enzyme Inhibition
The compound exhibits notable inhibitory effects on several enzymes:
Acetylcholinesterase (AChE) Inhibition : Research indicates that related compounds can inhibit AChE with IC50 values ranging from 10 μM to 30 μM. This property is crucial for developing treatments for neurodegenerative diseases like Alzheimer's.
Case Study : A comparative analysis indicated that modifications on the phenyl rings can enhance enzyme inhibition efficacy, making this compound a candidate for further development in enzyme-targeted therapies .
Antimicrobial Properties
Emerging research suggests that this compound may also possess antimicrobial activity :
- Mechanism : The thienopyrimidine scaffold has been associated with antimicrobial effects against various bacterial strains.
Case Study : A study evaluating the antimicrobial activity of related thienopyrimidine compounds found significant inhibition against Gram-positive and Gram-negative bacteria, indicating potential for this compound in developing new antibiotics .
Future Directions and Research
The diverse applications of N-benzyl-2-{(3-[4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide highlight its potential as a versatile therapeutic agent. Future research should focus on:
- Optimization of Synthesis : Developing more efficient synthetic routes to increase yield and reduce costs.
- In Vivo Studies : Conducting comprehensive in vivo studies to better understand pharmacokinetics and toxicity profiles.
- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its biological activities to inform drug design.
Comparison with Similar Compounds
Structural Insights :
- Acetamide Side Chain : The benzyl group introduces steric bulk, which may reduce off-target interactions compared to smaller substituents (e.g., 4-trifluoromethoxyphenyl in ), but could also limit solubility .
Pharmacological and Physicochemical Properties
- Solubility: Fluorinated analogs (e.g., target compound and ) exhibit lower aqueous solubility than non-fluorinated derivatives but higher membrane permeability.
- Bioactivity: The trifluoromethoxyphenyl variant in showed moderate cytotoxicity in HCT-116 cells (IC50 ~10 µM), while the tetrahydrobenzothienotriazolopyrimidine analog in demonstrated broad-spectrum antibacterial activity (MIC 8–32 µg/mL).
Research Findings and Implications
- Selectivity : The benzyl group in the target compound may confer selectivity for tyrosine kinases over serine/threonine kinases, a hypothesis supported by docking studies with analogous structures .
- Metabolism : Fluorine substitution reduces oxidative metabolism, as observed in related 4-fluorophenyl-containing compounds, suggesting improved pharmacokinetics .
- Synthetic Challenges : Steric hindrance from the benzyl group complicates coupling reactions, requiring optimized conditions (e.g., longer reaction times or elevated temperatures) .
Q & A
Q. What are the established synthetic routes for N-benzyl-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide?
The compound is synthesized via multi-step protocols involving:
- Coupling reactions : Carbodiimide-based reagents like EDC·HCl and HOBt·H₂O are used to form amide bonds between thienopyrimidine intermediates and benzylamine derivatives .
- Thioether formation : A nucleophilic substitution reaction between a thiol-containing thienopyrimidine precursor and a halogenated acetamide intermediate under basic conditions (e.g., triethylamine) .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane is typically employed, followed by recrystallization from ethanol or acetonitrile .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- X-ray crystallography : Single-crystal diffraction data collected at low temperatures (e.g., 100 K) are refined using SHELX software to resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding and π-π stacking) .
- NMR spectroscopy : H and C NMR in deuterated DMSO or CDCl₃ confirm substituent connectivity. Aromatic protons in the 4-fluorophenyl group appear as doublets (δ 7.2–7.4 ppm, = 8–9 Hz) .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺) with <2 ppm error .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound?
- Design of Experiments (DoE) : Use response surface methodology to optimize variables such as reaction temperature (70–100°C), solvent polarity (DMF vs. THF), and stoichiometry of coupling agents. Central composite designs help identify nonlinear effects .
- Flow chemistry : Continuous-flow reactors improve heat/mass transfer, reducing side reactions (e.g., hydrolysis of activated intermediates) and enhancing reproducibility .
Q. How can discrepancies in crystallographic data (e.g., bond lengths or torsion angles) be resolved?
- Multi-model refinement : Compare SHELXL-refined structures with alternative conformers or disorder models. For example, the thienopyrimidine ring may exhibit slight puckering (Δ = 0.05–0.10 Å) due to steric hindrance from the benzyl group .
- Validation tools : Use PLATON or Mercury to check for missed symmetry, twinning, or hydrogen-bonding networks. R-factor convergence below 5% indicates reliable data .
Q. What computational methods are suitable for studying its structure-activity relationships (SAR)?
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions. The 4-fluorophenyl group shows strong electron-withdrawing effects (Hammett σₚ = +0.06), influencing binding to hydrophobic enzyme pockets .
- Molecular docking : AutoDock Vina or Glide simulates interactions with targets like kinases or GPCRs. The acetamide sulfur atom participates in H-bonding with catalytic lysine residues (ΔG = −8.2 kcal/mol) .
Q. How can researchers address contradictions in spectral data (e.g., tautomerism in the thienopyrimidine core)?
- Variable-temperature NMR : Monitor proton exchange between enol and keto tautomers at 25–80°C. Line-shape analysis provides kinetic parameters (k ≈ 10² s⁻¹) .
- X-ray powder diffraction : Compare experimental patterns with simulated data from single-crystal structures to rule out polymorphic interference .
Q. What strategies are effective for modifying the thienopyrimidine scaffold to enhance bioactivity?
- Isosteric replacement : Substitute the sulfanylacetamide group with sulfone or phosphonate moieties to improve metabolic stability. For example, sulfone derivatives show 3-fold higher IC₅₀ against EGFR kinase .
- Fluorine scanning : Introduce additional fluorine atoms at the benzyl or thienopyrimidine positions to modulate lipophilicity (clogP = 2.8–3.5) and blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
